molecular formula C17H14ClNO B2538295 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 92407-86-8

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2538295
CAS No.: 92407-86-8
M. Wt: 283.76
InChI Key: GDKIFZJBJKSAOH-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.76. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Classification

The compound 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is an indole derivative, a class of compounds with significant relevance in organic synthesis. Indole alkaloids, such as lysergic acid and vincristine, have inspired chemists to develop new methods for indole synthesis. A framework for classifying all indole syntheses has been presented, emphasizing the variety of strategic approaches utilized in their preparation. This classification helps in understanding the diverse synthetic routes applicable to indole derivatives, providing a basis for categorizing new methods and appreciating the state of the art in indole construction (Taber & Tirunahari, 2011).

Branched Aldehydes in Food Flavors

Branched aldehydes play a crucial role in the flavor profile of various foods. The study of 2-methyl propanal and 2- and 3-methyl butanal reveals insights into the metabolic pathways leading to the formation and degradation of these compounds from amino acids. This research has implications for understanding how derivatives of this compound might influence food flavor and aroma, highlighting the compound's potential in food chemistry (Smit, Engels, & Smit, 2009).

Polymerization of Aldehydes

The polymerization of substituted aldehydes, including those with branched and haloaldehyde structures, has been extensively studied. This research provides insights into the preparation, purification, and characterization of monomers, the mechanisms of polymerization, and the properties of resulting polymers. Such studies suggest potential practical applications for derivatives of this compound in material science, highlighting their role in developing new polymeric materials (Kubisa, Neeld, Starr, & Vogl, 1980).

Anticancer Applications via Knoevenagel Condensation

Knoevenagel condensation, a reaction forming α, β‐unsaturated ketones/carboxylic acids, demonstrates the compound's potential in drug discovery, particularly in generating molecules with significant anticancer activity. This review underscores the efficiency of Knoevenagel condensation in generating pharmacologically interesting molecules, suggesting the possibility of utilizing this compound in the synthesis of anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Aza-Alkylation of Indoles

The aza-alkylation reaction at the C3 position of indoles, facilitating the introduction of various aminomethyl groups, reveals the compound's relevance in synthesizing complex molecules with new stereogenic centers. This process is catalyzed by different agents, including metals and Lewis acids, illustrating the versatile synthetic utility of this compound in medicinal chemistry (Bonandi et al., 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. For instance, 4-Chlorobenzyl alcohol may cause an allergic skin reaction and is harmful if swallowed, in contact with skin or if inhaled .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKIFZJBJKSAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.